molecular formula C18H15FN6O3S B2653354 2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034509-23-2

2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No.: B2653354
CAS No.: 2034509-23-2
M. Wt: 414.42
InChI Key: GQPVQWJUUZVMKW-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates several privileged pharmacophores, including a 4-fluorophenoxy moiety, a 1,2,4-oxadiazole ring, and a 1,2,3-triazole linker, which are commonly investigated for their potential biological activities . Acetamide derivatives are recognized in medicinal chemistry for their diverse chemotherapeutic potential, serving as key scaffolds in the development of novel bioactive molecules . The specific arrangement of heterocyclic rings in this compound suggests it may be of significant interest for researchers exploring structure-activity relationships (SAR), particularly in the discovery of protease inhibitors , anticancer agents , or antiparasitic drugs . The presence of fluorine is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers are encouraged to conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3S/c19-13-1-3-14(4-2-13)27-10-16(26)20-6-7-25-9-15(22-24-25)18-21-17(23-28-18)12-5-8-29-11-12/h1-5,8-9,11H,6-7,10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPVQWJUUZVMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly in the context of anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorophenoxy Intermediate : Reaction of 4-fluorophenol with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid.
  • Introduction of the Thiophene Group : This intermediate is then reacted with thiophen-3-ylmethanamine.
  • Formation of the Final Product : The acetamide is formed through subsequent reactions involving appropriate coupling agents and solvents like dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions.

The biological activity of this compound can be attributed to its unique structural features:

  • The fluorophenoxy group interacts with hydrophobic pockets in proteins.
  • The thiophene moiety can form hydrogen bonds and π-π interactions, modulating enzyme or receptor activity.

This dual interaction mechanism suggests potential pathways for therapeutic effects, particularly in targeting cancer cells.

Anticancer Properties

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds often act by inhibiting critical enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)

In vitro studies have shown that compounds similar to our target compound can inhibit telomerase activity and induce apoptosis in cancer cell lines such as MCF7 and HCT116 . For instance, one study reported IC50 values ranging from 0.47 to 1.4 µM for thymidylate synthase inhibitors derived from oxadiazole structures .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of the thiophene group enhances lipophilicity, aiding in membrane penetration and increasing bioactivity .

Comparative Analysis

To better understand the biological potential of this compound compared to similar compounds, a table summarizing key findings is presented below:

CompoundAnticancer Activity (IC50 µM)Antimicrobial EfficacyMechanism
Target CompoundTBDTBDEnzyme inhibition
1,3,4-Oxadiazole Derivative A0.47 - 1.4Moderate against Gram-positiveThymidylate synthase inhibition
1,3,4-Oxadiazole Derivative BTBDHigh against Bacillus spp.Membrane disruption

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative showed increased p53 expression and apoptosis markers after treatment.
  • Antimicrobial Screening : Compounds were tested against various bacterial strains using disc diffusion methods; results indicated strong activity against Bacillus species.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole structures exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown effectiveness against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer) cells. These compounds often act by inhibiting key enzymes involved in DNA replication and cell division, which are crucial in cancer progression .

Case Study:
A study on 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents due to their ability to inhibit RNA and DNA synthesis without affecting protein synthesis. This mechanism is critical for targeting neoplastic diseases .

Antimicrobial Properties

Compounds with thiophene and oxadiazole functionalities have shown notable antimicrobial activities. For example, studies have reported that certain derivatives exhibit strong inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismInhibition Zone (mm)
Compound AAntibacterialE. coli15
Compound BAntifungalC. albicans18
Compound CAntiviralHSV20

Mechanistic Insights

The mechanism of action for 2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide likely involves:

  • Enzyme Inhibition: Compounds with oxadiazole rings have been shown to inhibit kinases such as EGFR and VEGFR-2, which are pivotal in cancer signaling pathways .
  • DNA Intercalation: The triazole component may facilitate intercalation into DNA strands, disrupting replication processes.

Toxicity and Safety Profile

While exploring new compounds for therapeutic uses, assessing their toxicity is crucial. Preliminary studies indicate that derivatives of this compound may exhibit irritant properties but require further investigation to establish comprehensive safety profiles .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Key Features Structural Differences vs. Target Compound
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) Triazole-thioacetamide, thiophen-2-yl, ethyl substituent Thiophene position (2-yl vs. 3-yl), triazole substitution (sulfur vs. oxadiazole linkage)
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioacetamide, methoxyphenyl, phenoxymethyl substituents Lack of oxadiazole-thiophene system, differing aryl groups
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Triazole-thioacetamide, thiophen-2-yl, fluorophenyl-methyl substituent Thiophene position, additional methyl group on aryl ring
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide Triazole-thioacetamide, allyl substituent, benzyloxy group Allyl vs. ethyl groups, benzyloxy vs. fluorophenoxy

Key Observations :

  • Oxadiazole vs. Thioacetamide Linkage : The oxadiazole-thiophene moiety in the target compound introduces rigidity and hydrogen-bonding capacity, whereas sulfur-linked triazoles (e.g., ) prioritize lipophilicity.
  • Fluorophenoxy Group: The 4-fluorophenoxy substituent enhances metabolic stability and bioavailability compared to non-fluorinated aryl groups (e.g., methoxyphenyl in ) .

Pharmacological and Spectral Comparisons

Table 3: Bioactivity and Spectral Data from Analogs

Compound Bioactivity (Dose/Reference) Key Spectral Data (NMR, IR)
2-((4-amino-5-(furan-2-yl)...)acetamide Anti-exudative activity (10 mg/kg vs. diclofenac 8 mg/kg) Not reported
N-(4-(2-(methyl...)acetamide (41) Not specified IR: 1669 cm⁻¹ (C=O), 1537 cm⁻¹ (C=N)
Rapa derivatives (1 and 7) Structural analysis via NMR chemical shifts δ 29–36 ppm (region B), δ 39–44 ppm (region A)

Implications for Target Compound :

  • Anti-Exudative Potential: Analogous acetamides with triazole-heterocycle systems show anti-inflammatory properties, suggesting the target may share similar mechanisms .
  • Spectral Signatures: The target’s fluorophenoxy and oxadiazole groups would likely produce distinct NMR shifts in regions analogous to δ 29–44 ppm, as seen in related compounds . IR bands near 1660–1700 cm⁻¹ (C=O) and 1500–1550 cm⁻¹ (C=N/C=S) are expected .

Crystallographic and Computational Analysis

Structural determination of similar compounds (e.g., ) relies on SHELXL for crystallographic refinement . The target compound’s stereochemistry and intermolecular interactions (e.g., hydrogen bonding via acetamide and oxadiazole groups) could be resolved using these methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide?

  • Methodology : The compound’s core structure suggests a multi-step synthesis involving:

  • Oxadiazole formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety .
  • Acetamide linkage : Reaction of chloroacetamide derivatives with amine-bearing intermediates in ethanol/KOH, followed by reflux and recrystallization .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • FT-IR to identify functional groups (e.g., C=O, C-N).
    • Advanced Options : X-ray crystallography for absolute configuration determination, as demonstrated for similar fluorophenyl-acetamide derivatives .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Avoid ignition sources (P210) and ensure proper ventilation (P201) .
  • Use PPE (gloves, lab coat) and handle in a fume hood.
  • Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Approach :

  • Substituent variation : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Heterocycle substitution : Test thiophene vs. furan or pyridine analogs to assess ring electronics’ impact on target binding .
    • Data Analysis : Compare bioactivity (e.g., IC₅₀) across analogs using ANOVA or machine learning models to identify critical substituents .

Q. What strategies resolve contradictions in reported biological activity data for analogous acetamide derivatives?

  • Case Example : Discrepancies in anti-exudative activity of 2-((4-amino-triazol-3-yl)sulfanyl)-N-acetamides were addressed by:

  • Standardized assays : Re-evaluating compounds under identical conditions (e.g., 10 mg/kg dose in murine models) .
  • Metabolic profiling : Identifying active vs. inactive metabolites via LC-MS to explain in vivo/in vitro differences .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Design of Experiments (DoE) : Use flow chemistry to control exothermic reactions (e.g., triazole formation) and improve yield .
  • Parameters to Test : Temperature (20–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (CuI vs. CuSO₄/ascorbate) .

Q. What crystallization conditions are suitable for obtaining high-quality single crystals of this compound?

  • Protocol :

  • Slow evaporation from ethanol/water (9:1) at 4°C.
  • Additive screening (e.g., dimethyl sulfoxide) to enhance crystal lattice stability .
    • Validation : Compare unit cell parameters with analogous structures in the Cambridge Structural Database .

Q. How can formulation challenges (e.g., low solubility) be addressed for in vivo studies?

  • Strategies :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions .
  • Prodrug design : Introduce phosphate esters at the acetamide carbonyl to enhance aqueous solubility .

Q. What in vitro/in vivo discrepancies are observed for related compounds, and how can they be mitigated?

  • Example : Thiazole-acetamide derivatives showed potent in vitro antifungal activity but poor in vivo efficacy due to rapid clearance.
  • Solutions :

  • Pharmacokinetic (PK) studies : Modify logP via alkyl chain elongation to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes to prolong half-life .

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